molecular formula C26H23ClN2O2 B444374 11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 312622-65-4

11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444374
CAS No.: 312622-65-4
M. Wt: 430.9g/mol
InChI Key: HPNULZLDPIMLNF-UHFFFAOYSA-N
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Description

11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants

Preparation Methods

The synthesis of 11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This one-pot synthesis method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as key intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under mild conditions, yielding the desired benzodiazepine compound with high efficiency .

Chemical Reactions Analysis

11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts anxiolytic, sedative, and anticonvulsant effects. This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Properties

CAS No.

312622-65-4

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9g/mol

IUPAC Name

6-(2-chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23ClN2O2/c1-31-18-12-10-16(11-13-18)17-14-23-25(24(30)15-17)26(19-6-2-3-7-20(19)27)29-22-9-5-4-8-21(22)28-23/h2-13,17,26,28-29H,14-15H2,1H3

InChI Key

HPNULZLDPIMLNF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

Origin of Product

United States

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